1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole
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Overview
Description
1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of methyl groups: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the sulfonyl group: The sulfonyl group can be introduced by reacting the pyrazole with a sulfonyl chloride in the presence of a base like triethylamine.
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized by the reaction of an appropriate amine with a suitable electrophile, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethylpyrazole: A simpler analog without the sulfonyl and pyrrolidine groups.
4-bromo-1,3,5-trimethylpyrazole: Contains a bromine atom instead of the sulfonyl and pyrrolidine groups.
1,3,5-trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group.
Uniqueness
1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1,3,5-trimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S2/c1-10-13(11(2)16(6)15-10)23(20,21)17-8-7-12(9-17)22(18,19)14(3,4)5/h12H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJRZLCAQNCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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